molecular formula C4H7NO2S B2474175 Ethylsulfonylacetonitrile CAS No. 13654-62-1

Ethylsulfonylacetonitrile

Cat. No.: B2474175
CAS No.: 13654-62-1
M. Wt: 133.17
InChI Key: UMCQAGDGGSOQGK-UHFFFAOYSA-N
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Description

Ethylsulfonylacetonitrile is an organic compound with the molecular formula C4H7NO2S. It is characterized by the presence of an ethylsulfonyl group attached to an acetonitrile moiety. This compound is known for its utility in various organic synthesis reactions and serves as an important intermediate in the production of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylsulfonylacetonitrile can be synthesized through the reaction of ethylsulfonyl chloride with acetonitrile. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of hydrogen peroxide as an oxidant in the presence of acetic acid as a solvent has also been reported to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: Ethylsulfonylacetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethylsulfonylacetonitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ethylsulfonyl group can participate in sulfonation reactions, while the nitrile group can undergo nucleophilic addition or substitution reactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of an ethylsulfonyl group and a nitrile group, which provides it with distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the production of a wide range of chemical compounds .

Properties

IUPAC Name

2-ethylsulfonylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c1-2-8(6,7)4-3-5/h2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCQAGDGGSOQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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